molecular formula C19H22ClN3O2 B12633986 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid

Cat. No.: B12633986
M. Wt: 359.8 g/mol
InChI Key: YZGZVOCPNCBJLW-UHFFFAOYSA-N
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Description

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with an amino-chlorophenyl group and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.

    Substitution with Amino-Chlorophenyl Group: The piperazine ring is then reacted with 2-amino-3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the amino-chlorophenyl group.

    Benzylation: The intermediate product is further reacted with benzyl chloride in the presence of a base to introduce the benzyl group.

    Acetylation: Finally, the compound is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmacologically active compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-chlorophenyl)acetic acid
  • 2-Chlorophenylacetic acid
  • 2-Amino-2-(2-chlorophenyl)acetic acid

Uniqueness

2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H22ClN3O2

Molecular Weight

359.8 g/mol

IUPAC Name

2-[1-(2-amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid

InChI

InChI=1S/C19H22ClN3O2/c20-16-7-4-8-17(19(16)21)23-10-9-22(13-15(23)11-18(24)25)12-14-5-2-1-3-6-14/h1-8,15H,9-13,21H2,(H,24,25)

InChI Key

YZGZVOCPNCBJLW-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)C3=C(C(=CC=C3)Cl)N

Origin of Product

United States

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